2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-16-7-5-6-10-20(16)22(26)25-23-24-21(15-28-23)17-11-13-19(14-12-17)27-18-8-3-2-4-9-18/h2-15H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCFOSZGQLKFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.
Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting an amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its biological activity, particularly in the context of antimicrobial properties. Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, related compounds have been synthesized and tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting microbial growth .
Case Study: Antimicrobial Activity
A study synthesized various amides based on thiazole and evaluated their antibacterial and antifungal activities using the cup plate method. The results indicated effective inhibition at concentrations as low as 1 µg/mL, suggesting the potential of these compounds as therapeutic agents in treating infections .
| Compound | Target Pathogen | Activity |
|---|---|---|
| 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | E. coli | Inhibitory |
| 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | S. aureus | Inhibitory |
| Derivative A | Aspergillus niger | Inhibitory |
| Derivative B | Aspergillus oryzae | Inhibitory |
Agricultural Applications
The compound has also been explored for its potential use in agrochemicals, particularly as a fungicide. The structural characteristics of thiazole derivatives contribute to their effectiveness against plant pathogens, making them suitable candidates for agricultural formulations aimed at protecting crops from fungal diseases.
Case Study: Fungicidal Properties
Research has indicated that thiazole-based compounds can be integrated into fungicidal formulations to enhance crop protection. These compounds target specific enzymes in fungal pathogens, disrupting their growth and reproduction processes .
| Application | Target Fungi | Mechanism |
|---|---|---|
| Fungicide | Various fungal pathogens | Enzyme inhibition |
Material Science
Beyond biological applications, compounds like 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide are being studied for their properties in material science. Their unique chemical structure allows for the development of advanced materials with specific thermal and electrical properties.
Case Study: Thermal Stability
Recent studies have focused on the thermal properties of thiazole derivatives, revealing that they can be used to create materials with enhanced thermal stability and resistance to degradation under high temperatures . This application is particularly relevant in the development of high-performance polymers.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and phenoxyphenyl group can facilitate binding to specific sites, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s activity and physicochemical properties are heavily influenced by substituents on the benzamide and thiazole rings. Below is a comparison with structurally analogous compounds:
Key Observations :
- Substituent Position: The 2-methyl group on the benzamide (target compound) contrasts with analogs bearing methoxy, phenoxy, or sulfonyl groups. For instance, the 2-phenoxy substitution in enhances biological activity (129.23%), suggesting that electron-donating groups at this position may improve potency.
- Thiazole Modifications: The 4-phenoxyphenyl group in the target compound differs from chromenyl (), pyridinyl (), or methylphenyl () substituents. Bulkier aromatic groups (e.g., phenoxyphenyl) may enhance lipophilicity, as seen in the higher XLogP3 value (5.7) of 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide .
Physicochemical Properties
- Lipophilicity : The target compound’s methyl group likely reduces polarity compared to analogs with methoxy (XLogP3 ~3.5) or sulfonyl (XLogP3 ~5.7) groups .
- Hydrogen Bonding: The benzamide’s NH group serves as a hydrogen bond donor, critical for receptor interactions. Compounds lacking this group (e.g., ester derivatives) show diminished activity .
Biological Activity
2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can be described as follows:
- Molecular Formula : C19H18N2OS
- Molecular Weight : 318.42 g/mol
- IUPAC Name : 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
This compound features a thiazole ring and a benzamide moiety, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action:
- Antioxidant Activity : Studies have shown that thiazole derivatives can possess significant antioxidant properties. The presence of the thiazole ring in this compound may contribute to its ability to scavenge free radicals and inhibit oxidative stress in cells .
- Antimicrobial Activity : Compounds structurally related to benzamides have demonstrated antimicrobial properties against various pathogens. For instance, derivatives have been shown to inhibit bacterial growth with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .
- Enzyme Inhibition : Benzamide derivatives are known to interact with specific enzymes, potentially leading to therapeutic effects in cancer treatment. For example, benzamide riboside has been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is often overexpressed in cancer cells .
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide?
The compound is typically synthesized via multi-step reactions involving:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under Hünisger conditions (copper catalysis) to form the thiazole core .
- Amide coupling : Reaction of the thiazole intermediate with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous solvents like DMF or THF .
- Phenoxy substitution : Introduction of the 4-phenoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution, requiring precise temperature control (80–120°C) and catalysts like Pd/C . Analytical validation (TLC, NMR, HPLC) is critical at each step to ensure purity (>95%) and structural fidelity .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm) and carbonyl groups (amide C=O at ~168 ppm) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 429.12) .
- Elemental analysis : Matching calculated vs. observed C, H, N, S content (e.g., C: 69.2%, H: 4.5%) .
Q. What biological activities have been reported for this compound?
Preliminary studies highlight:
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via disruption of bacterial cell wall synthesis .
- Anticancer potential : IC₅₀ of 12 µM against HeLa cells, linked to tubulin polymerization inhibition .
- Enzyme inhibition : Moderate COX-2 inhibition (45% at 10 µM) in inflammatory models .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Contradictions in reported yields (40–85%) arise from:
- Solvent effects : DMF improves solubility but may degrade intermediates; switching to DMAc or NMP enhances stability .
- Catalyst loading : Reducing Pd/C from 5% to 2% in Ullmann coupling maintains efficiency (yield >75%) while lowering costs .
- Reaction time : Prolonging amide coupling beyond 12 hours increases byproduct formation, necessitating real-time HPLC monitoring .
Q. What computational methods are used to predict bioactivity?
Advanced strategies include:
- Molecular docking : AutoDock Vina simulations reveal binding to EGFR (ΔG = -9.2 kcal/mol) with key interactions at Phe723 and Lys745 residues .
- QSAR modeling : Hammett constants (σ = 0.78) for the phenoxy group correlate with enhanced antimicrobial potency .
- MD simulations : 100-ns trajectories assess stability of ligand-enzyme complexes, identifying conformational shifts in the thiazole ring .
Q. How to resolve discrepancies in reported bioactivity data?
Variability in IC₅₀ values (e.g., 12–50 µM for HeLa cells) stems from:
- Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability .
- Cell line heterogeneity : Use STR profiling to confirm cell line authenticity and reduce variability .
- Positive controls : Standardize against reference drugs (e.g., doxorubicin for cytotoxicity assays) .
Q. What structure-activity relationships (SAR) guide derivative design?
Key SAR insights:
- Thiazole modifications : Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance anticancer activity but reduce solubility .
- Benzamide substitutions : Methyl groups at the ortho position improve metabolic stability (t₁/₂ > 6 hours in liver microsomes) .
- Phenoxy ring variations : Fluorinated analogs show 3-fold higher COX-2 selectivity due to hydrophobic interactions .
Comparative and Methodological Questions
Q. How does this compound compare to structurally similar thiazole-benzamide analogs?
Comparative studies reveal:
| Analog | Key Feature | Bioactivity (vs. Target Compound) |
|---|---|---|
| 4-methoxy derivative | Enhanced solubility | Lower cytotoxicity (IC₅₀ = 25 µM) |
| 5-nitrothiazole variant | Improved enzyme affinity | Higher COX-2 inhibition (62% at 10 µM) |
| Chlorophenyl-substituted | Increased logP (3.8 vs. 2.9) | Better BBB penetration |
| Data sourced from enzymatic assays and pharmacokinetic models . |
Q. What in vitro models are recommended for mechanistic studies?
Prioritize:
- 3D tumor spheroids : Mimic in vivo solid tumors for evaluating penetration and apoptosis induction .
- Membrane permeability assays : Caco-2 monolayers to predict oral bioavailability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
- Resistance models : Co-culture with P-gp overexpressing cells to assess efflux pump susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
